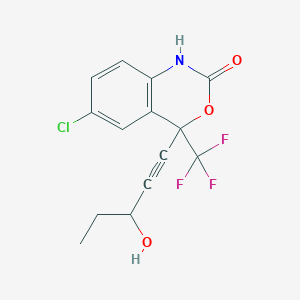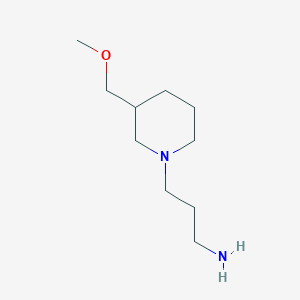![molecular formula C12H19NO8 B13433388 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid is a complex organic compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 g/mol It is often used as a reagent in the synthesis of straight-chain hydroxamates, which are compounds that act as inhibitors of Human Histone Deacetylase (HDAC) and have the potential to treat cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid is derived from Methyl 6-Aminohexanoate Hydrochloride. The synthesis involves the reaction of Methyl 6-Aminohexanoate Hydrochloride with other reagents under specific conditions to form the desired compound . The reaction conditions typically include controlled temperature and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of hydroxamates and other organic compounds.
Biology: Acts as an inhibitor of Human Histone Deacetylase (HDAC), which is involved in gene expression and regulation.
Medicine: Potential therapeutic agent for treating cancer due to its HDAC inhibitory properties.
Industry: Used in the production of various bioactive molecules and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid involves its interaction with molecular targets such as Human Histone Deacetylase (HDAC). By inhibiting HDAC, the compound can alter gene expression and regulation, leading to potential therapeutic effects in cancer treatment . The pathways involved include the modulation of chromatin structure and the regulation of transcription factors.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-Aminohexanoate Hydrochloride: A precursor in the synthesis of 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid.
Straight-chain Hydroxamates: Compounds with similar HDAC inhibitory properties.
Other HDAC Inhibitors: Compounds that inhibit Human Histone Deacetylase and have potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer its HDAC inhibitory properties. Its ability to act as a reagent in the synthesis of hydroxamates and its potential therapeutic applications in cancer treatment make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C12H19NO8 |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
2-[2-(5-carboxypentylamino)-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C12H19NO8/c14-8(13-5-3-1-2-4-9(15)16)6-12(21,11(19)20)7-10(17)18/h21H,1-7H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
RBTFEUGRKODLQB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


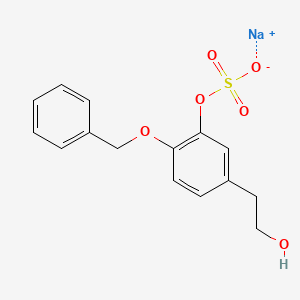
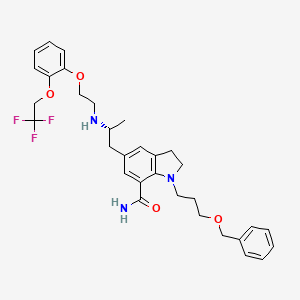
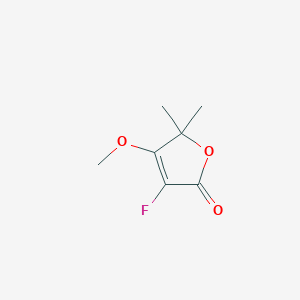
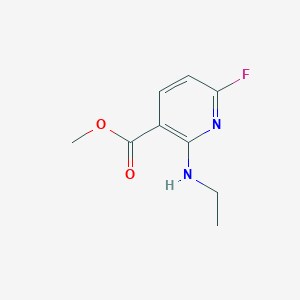
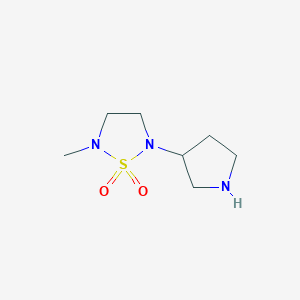

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)


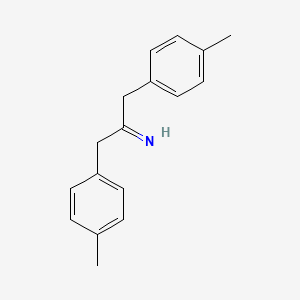

![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
